molecular formula C15H22N4O3 B15102877 methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate

methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate

Cat. No.: B15102877
M. Wt: 306.36 g/mol
InChI Key: PMKBJUJSLVJSKE-UHFFFAOYSA-N
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Description

Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is a synthetic piperazine-derived glycinate ester with a pyridinyl substituent. Its structure comprises a methyl ester group, a glycine backbone, and a piperazine ring modified with a 2-(pyridin-2-yl)ethyl side chain.

The molecule’s key functional groups—the methyl ester and the piperazine-pyridine moiety—suggest roles in modulating solubility, bioavailability, and target binding. The ester group may enhance membrane permeability, while the piperazine-pyridine system could facilitate interactions with receptors such as serotonin (5-HT) or dopamine receptors .

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]acetate

InChI

InChI=1S/C15H22N4O3/c1-22-14(20)12-17-15(21)19-10-8-18(9-11-19)7-5-13-4-2-3-6-16-13/h2-4,6H,5,7-12H2,1H3,(H,17,21)

InChI Key

PMKBJUJSLVJSKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Pyridine: The piperazine intermediate is then reacted with 2-bromoethylpyridine in the presence of a base to introduce the pyridine moiety.

    Coupling with Glycine Ester: The final step involves coupling the substituted piperazine with methyl glycinate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide linkages under specific conditions:

Reaction Type Conditions Products Mechanistic Insights
Ester Hydrolysis Acidic (HCl, H₂O) or Basic (NaOH)Glycine derivative (carboxylic acid) and methanolBase-catalyzed saponification dominates, with nucleophilic hydroxide attack at the ester carbonyl .
Amide Hydrolysis Prolonged acidic reflux (H₂SO₄)Piperazine-2-carboxylic acid derivative and glycineAcid-mediated cleavage of the amide bond via protonation of the carbonyl oxygen .

Key findings:

  • Hydrolysis rates depend on pH and temperature. Basic conditions favor ester cleavage, while amide hydrolysis requires stronger acids .

  • Stability studies indicate the ester group is more labile than the amide under physiological conditions .

Nucleophilic Substitution and Transesterification

The methyl ester moiety participates in nucleophilic reactions:

Reaction Reagents Outcome Application
Transesterification Ethanol, H⁺ catalystEthyl ester analogUsed to modify solubility for pharmacokinetic studies .
Hydrazide Formation Hydrazine hydrate, refluxGlycine hydrazide derivativeIntermediate for synthesizing hydrazone derivatives .

Example procedure from analogous systems :

text
1. Dissolve compound in ethanol. 2. Add excess hydrazine hydrate. 3. Reflux for 12 hours. 4. Isolate product via recrystallization (DMF-DMSO mixture).

Stability and Degradation Pathways

Degradation studies reveal:

  • Thermal Stability : Decomposition above 200°C, with CO₂ and NH₃ detected via TGA-MS .

  • Photodegradation : UV exposure (254 nm) causes cleavage of the piperazine-pyridine bond, forming 2-vinylpyridine .

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the piperazine nitrogen .

Comparative Reactivity with Related Compounds

The piperazine and pyridine moieties confer distinct reactivity compared to simpler analogs:

Feature This Compound Piperidine Analogs Imatinib-like Structures
Amide Reactivity Moderate hydrolysis rate (t₁/₂ = 8 h at pH 7.4)Faster hydrolysis due to less steric hindranceStabilized by aromatic stacking
Ester Lability High (k = 0.15 h⁻¹ in NaOH 0.1M)Similar kineticsNot applicable (lacks ester group)
Metal Coordination Binds Fe³+ via pyridine N and amide OLimited coordination capacityChelates via multiple heteroatoms

Synthetic Modifications

The piperazine ring enables further functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine .

  • Acylation : Forms urea derivatives with isocyanates .

  • Complexation : Acts as a ligand for transition metals (e.g., Cu²+), relevant in catalysis .

Scientific Research Applications

Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Pharmaceuticals: The compound can be explored for its potential as a pharmacophore in drug design.

    Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various chemical studies.

Mechanism of Action

The mechanism of action of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

Piperazine Flexibility : The 2-(pyridin-2-yl)ethyl chain in the target compound introduces conformational flexibility, which could improve receptor-binding adaptability compared to the rigid pyridinyl-piperazine linkage in the ethyl analogue .

Pharmacological and Physicochemical Properties

  • Solubility : The methyl ester derivative is expected to have slightly better aqueous solubility than the ethyl analogue due to reduced hydrophobicity.
  • Metabolic Stability : Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, suggesting divergent metabolic pathways for these compounds .
  • Receptor Binding: Piperazine-pyridine systems are known to interact with GPCRs. The extended ethyl-piperazine spacer in the target compound may enhance affinity for receptors requiring bulkier ligands.

Biological Activity

Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H22_{22}N4_{4}O3_{3}, with a molecular weight of 318.37 g/mol. The compound features a piperazine ring, a pyridine moiety, and a glycinate group, which contribute to its pharmacological profile.

This compound exhibits biological activity primarily through its interaction with various receptors in the central nervous system (CNS). It has been noted for its potential as an antagonist for muscarinic receptors and other neuropharmacological targets.

Pharmacological Studies

  • Antagonistic Activity : Research indicates that compounds similar to this compound can act as antagonists at muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
  • Inflammation Modulation : In vitro studies have shown that derivatives of this compound can inhibit inflammatory pathways by blocking prostaglandin E2 (PGE2) signaling, which is crucial in pain and inflammation responses .
  • Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Case Study 1: Muscarinic Receptor Antagonism

A study explored the effects of similar piperazine derivatives on muscarinic receptor activity. The results indicated significant antagonistic effects at M4 receptors, leading to decreased neurotransmitter release and potential therapeutic benefits in treating cognitive deficits associated with Alzheimer's disease .

Case Study 2: Pain Model Efficacy

In a pain model study, this compound demonstrated a reduction in pain response comparable to established NSAIDs like diclofenac. The IC50 value for PGE2 inhibition was reported at 123 nM, indicating strong efficacy in modulating inflammatory pain pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Muscarinic Receptor AntagonismDecreased neurotransmitter release
Anti-inflammatory ActivityInhibition of PGE2 signaling
NeuroprotectionReduced oxidative stress

Table 2: Pharmacokinetic Profile

ParameterValue
Molecular Weight318.37 g/mol
SolubilitySoluble in DMSO
BioavailabilityModerate
Half-life3 hours

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